Product packaging for 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one(Cat. No.:)

4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one

Cat. No.: B13836675
M. Wt: 138.21 g/mol
InChI Key: PXUVHUZIXQEKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one is a synthetically valuable building block incorporating the bicyclo[1.1.1]pentane (BCP) motif. The BCP scaffold is a high-value, three-dimensional bioisostere increasingly employed in modern drug discovery to replace para- or meta-substituted benzene rings in lead molecules . This substitution strategy is a powerful tactic to "escape from flatland" by reducing the aromatic ring count and increasing molecular saturation, which often translates to improved physicochemical and pharmacokinetic properties . Integrating a BCP unit into a molecular scaffold can confer significant advantages, including enhanced aqueous solubility, greater metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, and decreased promiscuous off-target binding . The ketone functional group in this compound is a versatile synthetic handle that can be further elaborated, for example, through reduction to an alcohol or reductive amination, to introduce diverse pharmacophores and fine-tune the properties of the final target molecule . This compound is particularly suited for constructing novel bioactive analogues and probes in medicinal chemistry research programs. Researchers can leverage this ketone to develop chemical probes for studying protein function or to create analogues of existing drugs where the BCP core replaces a meta-substituted phenyl ring, potentially improving the drug-like properties . The product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13836675 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-(2-bicyclo[1.1.1]pentanyl)butan-2-one

InChI

InChI=1S/C9H14O/c1-6(10)2-3-9-7-4-8(9)5-7/h7-9H,2-5H2,1H3

InChI Key

PXUVHUZIXQEKPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C2CC1C2

Origin of Product

United States

Chemical Reactivity and Transformations of 4 2 Bicyclo 1.1.1 Pentanyl Butan 2 One

Reactions Involving the Ketone Functionality

The ketone group in 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions at the alpha-carbon.

Nucleophilic Addition and Reduction Pathways

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is effective in reducing BCP ketones to their corresponding alcohols. chemrxiv.org Asymmetric transfer hydrogenation has also been successfully employed for the enantioselective reduction of ketones adjacent to a BCP moiety, yielding chiral alcohols with high enantiomeric excess. nih.gov

The addition of organometallic reagents, such as Grignard reagents or acetylides, to the carbonyl group allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols. chemrxiv.org These reactions expand the molecular complexity and provide access to a wider range of BCP-containing structures.

Table 1: Nucleophilic Addition and Reduction Reactions of BCP Ketones
Reaction TypeReagentProductReference
ReductionNaBH₄Secondary Alcohol chemrxiv.org
Asymmetric Transfer HydrogenationRuthenium CatalystChiral Secondary Alcohol nih.gov
Grignard AdditionR-MgBrTertiary Alcohol chemrxiv.org
Acetylide AdditionRC≡CLiTertiary Alcohol chemrxiv.org

Alpha-Functionalization and Enolization Chemistry

The carbon atoms alpha to the ketone in this compound are acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions. For example, the formation of zinc enolates from ketones and their subsequent addition to [1.1.1]propellane is a known method for synthesizing α-carbonyl-substituted BCPs. acs.orgnih.gov While this is a synthetic route to similar compounds, the enolate of this compound itself can react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the alpha-position.

The study of enol ethers derived from BCP-substituted ketones has also been explored, providing a platform for further functionalization. nih.govresearchgate.net These reactions highlight the versatility of the ketone group in allowing for modifications to the carbon skeleton adjacent to the BCP cage.

Condensation Reactions

Ketones are known to undergo condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. While specific examples for this compound are not extensively documented, the general principles of ketone reactivity suggest its potential participation in such transformations. For instance, under appropriate basic or acidic conditions, it could react with aldehydes or other ketones to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. Additionally, condensation reactions with indoles, catalyzed by a BCP derivative acting as a Lewis acid, have been reported, suggesting the potential for BCP-containing molecules to participate in or catalyze such reactions. lboro.ac.uklboro.ac.uk

Reactions of the Bicyclo[1.1.1]pentane Moiety

The BCP cage is characterized by significant ring strain (approximately 66.6 kcal/mol), yet it is kinetically stable. acs.org However, under certain conditions, the strained C-C bonds can be induced to react.

Strain-Release Reactions and Ring-Opening Pathways

The synthesis of BCP derivatives often involves the ring-opening of the highly strained [1.1.1]propellane. acs.orgnih.govrhhz.net This process, often referred to as a "strain-release" reaction, can occur through radical or anionic pathways. acs.orgnih.gov While the BCP cage in this compound is generally robust, the inherent strain energy suggests that under forcing conditions, ring-opening reactions could be possible, although this is not a common transformation for functionalized BCPs. The stability of the BCP core is a key feature that makes it a desirable bioisostere. acs.org

Functional Group Interconversions at Bridgehead Positions

A significant area of BCP chemistry involves the functionalization and interconversion of groups at the bridgehead positions. nih.govnih.govresearchgate.net While this compound has a substituent at a bridgehead position, further modifications at the other bridgehead are conceivable. For instance, if the parent BCP core had other functional groups, such as a carboxylic acid or a halogen at the opposing bridgehead, these could be converted to a variety of other functionalities. Methods for such transformations are well-documented and include cross-coupling reactions. nih.gov The ability to modify the bridgehead positions is crucial for tuning the properties of BCP-containing molecules in drug discovery and materials science. nih.govnih.govresearchgate.net

Table 2: Potential Reactions of the Bicyclo[1.1.1]pentane Moiety
Reaction TypeDescriptionReference
Strain-Release ReactionsPrimarily relevant to the synthesis from [1.1.1]propellane; the BCP cage is generally stable. acs.orgnih.gov
Bridgehead FunctionalizationInterconversion of functional groups at the bridgehead positions, often via cross-coupling reactions. nih.govnih.govresearchgate.net

Functional Group Interconversions at Bridge Positions

The functionalization of bicyclo[1.1.1]pentane (BCP) derivatives at the tertiary bridgehead positions is a well-established field. researchgate.netnih.gov However, the modification of the three concyclic secondary bridge positions represents a more recent and challenging area of synthetic chemistry. researchgate.netnih.gov These positions offer unique vectors for substitution, providing access to novel chemical space for applications in drug discovery and materials science. researchgate.netnih.gov The development of methods to introduce and interconvert functional groups at the bridge position is crucial for synthesizing molecules such as this compound and its analogues.

Several strategies have been developed to access bridge-functionalized BCPs, often starting from highly strained precursors like bicyclo[1.1.0]butanes (BCBs) or [1.1.1]propellane. researchgate.netresearchgate.net One key approach involves the insertion of a carbene into the central bond of a BCB. researchgate.net For instance, a two-step sequence involving a dirhodium-catalyzed intramolecular cyclopropanation to form a BCB, followed by a photoinduced triplet carbene addition, allows for the synthesis of 2-substituted BCP carboxylates. acs.org

Another significant method for bridge functionalization is the decarboxylative Minisci-type reaction, which directly couples a free BCP C2-carboxylic acid with a heteroarene. chemrxiv.org This process, activated by hypervalent iodine, generates a radical at the bridge position, enabling the formation of a C-C bond with the heterocycle. chemrxiv.org This strategy provides a modular route to medicinally relevant 1,2-disubstituted and 1,2,3-trisubstituted BCPs. chemrxiv.org

While methods for introducing initial functionality are advancing, subsequent interconversions can be complicated by the unique electronic nature and stability of bridge-substituted BCPs. For example, "push-pull" systems on the BCP core, such as 1-thio or 1-amino derivatives bearing an electron-accepting group at the bridge position, have been shown to be inherently unstable, likely due to a propensity for ring-opening driven by the release of strain. chemrxiv.org Despite these challenges, various standard functional group manipulations are possible, allowing for the diversification of bridge-substituted scaffolds. rsc.org

The following table summarizes selected methods for the functionalization of BCP bridge positions.

Reaction TypePrecursorReagents/ConditionsProduct TypeRef.
Carbene InsertionBicyclo[1.1.0]butaneDiazo compound, Rh₂(esp)₂, hv, Ph₂CO2-Substituted BCP carboxylate acs.org
Decarboxylative Minisci ReactionBCP C2-carboxylic acidHeteroarene, PhI(OAc)₂, Ag₂CO₃, hv2-Heteroaryl BCP chemrxiv.org
Dihalocarbene InsertionBicyclo[1.1.0]butaneDihalocarbene, then dehalogenationMethylene-bridge BCP nih.gov
N-Atom DeletionAza-(3+2) cycloadduct of BCB-Bridge-functionalized BCP chinesechemsoc.org

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms underlying the functionalization of bicyclo[1.1.1]pentane (BCP) systems is fundamental to developing new synthetic methods and controlling selectivity. Transformations involving BCPs and their precursors often proceed through unique, strain-driven pathways involving radical, ionic, or pericyclic intermediates. acs.orgnih.govnih.gov

Radical-Mediated Pathways: A predominant mechanism for forming BCP scaffolds involves the radical-mediated opening of [1.1.1]propellane. nih.govacs.org An external radical species adds to one of the bridgehead carbons of propellane, causing the cleavage of the central, highly strained C1-C3 bond. This process generates a BCP-1-yl radical intermediate, which is then trapped by another reagent to yield the 1,3-disubstituted BCP product. nih.govresearchgate.net Photoredox catalysis is frequently employed to generate the initial radical species under mild conditions. nih.govacs.org For example, an excited-state iridium or organic photocatalyst can reduce a suitable precursor to form a carbon-centered radical, which subsequently adds to [1.1.1]propellane. nih.gov

Similarly, the decarboxylative Minisci reaction for functionalizing the BCP bridge position proceeds via a radical mechanism. chemrxiv.org The carboxylic acid is activated, likely by hypervalent iodine, to facilitate decarboxylation and the formation of a radical directly on the C2 bridge position. This highly reactive intermediate is then trapped by a protonated heteroarene in a classic Minisci-type pathway. chemrxiv.org

Carbene Insertion Mechanisms: The synthesis of bridge-functionalized BCPs from bicyclo[1.1.0]butanes (BCBs) via carbene insertion has been elucidated with the aid of computational studies. acs.org The reaction is proposed to proceed through the photoinduced formation of a triplet carbene. This triplet species undergoes a diradical addition to the strained central C-C bond of the BCB. acs.org Computational analysis indicates the importance of an aryl substituent on the carbene to stabilize the resulting diradical intermediate, which is crucial for the productive formation of the BCP framework. acs.org

Ionic and Two-Electron Pathways: While radical pathways are common, ionic mechanisms also play a key role. Lewis acid-promoted reactions of BCBs can lead to ring-opening to form a carbocationic intermediate, which can then be trapped by a nucleophile. chinesechemsoc.org A computational study of the reaction between [1.1.1]propellane and 2-aryl-1,3-dithianes suggests that this transformation proceeds via a two-electron pathway rather than a radical one. nih.gov This pathway involves the nucleophilic attack of the dithianyl anion onto the propellane, leading to the formation of the BCP-substituted dithiane. nih.gov

The table below outlines the key mechanistic features of several important BCP transformations.

TransformationKey Intermediate(s)Proposed Mechanism TypePrecursorRef.
Radical Addition to PropellaneBCP-1-yl radicalRadical chain[1.1.1]Propellane nih.govacs.orgresearchgate.net
Carbene Insertion into BCBDiradicalDiradical additionBicyclo[1.1.0]butane acs.org
Propellylation of DithianesAnionic adductTwo-electron polar[1.1.1]Propellane nih.gov
Decarboxylative Bridge FunctionalizationBCP-2-yl radicalRadical (Minisci-type)BCP C2-carboxylic acid chemrxiv.org
Lewis Acid-Promoted BCB Ring OpeningEnolate-carbocationIonic/PolarBicyclo[1.1.0]butane chinesechemsoc.org

Derivatization and Advanced Functionalization of 4 2 Bicyclo 1.1.1 Pentanyl Butan 2 One

Generation of Diverse Bicyclo[1.1.1]pentane-Substituted Carbonyls and Derivatives

The synthesis of diverse BCP-substituted carbonyl compounds, including ketones like 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one, serves as a gateway to a wide array of functionalized molecules. Various synthetic methodologies have been developed to introduce the BCP motif adjacent to a carbonyl group.

One prominent method involves the radical acylation of [1.1.1]propellane. This approach provides direct access to BCP ketones with broad substrate scope under mild conditions. Another powerful technique is the Friedel-Crafts acylation using BCP-acyl chlorides with (hetero)aromatic hydrocarbons, which is particularly useful for synthesizing diaromatic BCP 1,3-diketones. chemrxiv.org Furthermore, visible light-induced methods, employing cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, have emerged as a green and efficient strategy for constructing 1,3-disubstituted-BCP ketones from readily available starting materials.

The generation of derivatives of this compound can be envisioned through several pathways. Pre-functionalized BCP building blocks can be elaborated to introduce the butanone side chain. For instance, BCP-organometallics, such as Grignard reagents, are versatile intermediates that can be trapped with appropriate electrophiles to construct the desired butanone moiety. acs.org The Negishi cross-coupling of BCP-Grignard reagents with functionalized partners represents a powerful tool for creating diverse BCP-containing structures. acs.org

Below is a table summarizing various synthetic strategies for generating BCP-substituted carbonyls.

Method Description Key Features Potential Application for this compound Derivatives
Radical Acylation of [1.1.1]PropellaneDirect acylation of [1.1.1]propellane using various acyl sources.Mild conditions, broad substrate scope.Synthesis of analogs with modifications on the BCP core or the butanone chain.
Friedel-Crafts AcylationReaction of BCP-acyl chlorides with aromatic and heteroaromatic compounds.Access to aromatic and heteroaromatic BCP ketones. chemrxiv.orgIntroduction of aromatic or heteroaromatic substituents to the BCP core. chemrxiv.org
Photoredox/NHC CatalysisThree-component reaction involving radicals derived from diazo esters, [1.1.1]propellane, and a Breslow intermediate.Mild, visible-light-induced, high atom economy.Generation of diverse 1,3-disubstituted BCP ketones.
BCP-Organometallic ChemistryUtilization of BCP-Grignard or other organometallic reagents for nucleophilic addition.Versatile for introducing various functional groups. acs.orgElaboration of a functionalized BCP core to introduce the butanone side chain. acs.org

Functionalization at the Butanone Chain

While the functionalization of the BCP core is extensively studied, modifications of the appended side chain, such as the butanone moiety in this compound, are also of significant interest for structure-activity relationship studies. Standard organic transformations applicable to ketones can be employed, provided they are compatible with the BCP cage.

The α-carbon to the ketone is a prime site for functionalization. Enolate chemistry can be utilized to introduce various substituents at this position. For example, deprotonation with a suitable base to form the enolate, followed by reaction with an electrophile (e.g., alkyl halides, aldehydes), can lead to a range of α-substituted derivatives. The stereoselectivity of such reactions would be an important consideration.

The ketone functionality itself can be a handle for further derivatization. Reduction of the ketone to a secondary alcohol opens up possibilities for esterification, etherification, or conversion to other functional groups. Alternatively, the ketone can be converted to an imine or an enamine, providing a pathway to nitrogen-containing derivatives.

The following table outlines potential functionalization strategies for the butanone chain.

Reaction Type Target Site Potential Reagents and Conditions Expected Product
α-Alkylationα-CarbonLDA, Alkyl halideα-Alkyl-4-(2-bicyclo[1.1.1]pentanyl)butan-2-one
Aldol (B89426) Condensationα-CarbonBase, Aldehyde/Ketoneα,β-Unsaturated ketone derivative
ReductionCarbonyl CarbonNaBH₄, LiAlH₄4-(2-Bicyclo[1.1.1]pentanyl)butan-2-ol
Reductive AminationCarbonyl CarbonAmine, NaBH₃CNN-Substituted 4-(2-bicyclo[1.1.1]pentanyl)butan-2-amine
Wittig ReactionCarbonyl CarbonPhosphonium ylideAlkene derivative

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the diversification of complex molecules at a late step in the synthetic sequence. Several LSF methods have been developed for the BCP core, which could potentially be applied to this compound. acs.org These methods often rely on the high functional group tolerance and mild reaction conditions of modern synthetic chemistry. acs.org

Photoredox catalysis has emerged as a particularly effective tool for the LSF of BCPs. acs.org For instance, atom transfer radical addition (ATRA) reactions under photoredox conditions can be used to install various functional groups onto the BCP core. acs.org Dual iridium/nickel-catalyzed synthesis has been employed for the C,C-functionalization of BCPs, establishing complex scaffolds in a single step. researchgate.net

Another promising approach is the programmable bis-functionalization of BCP bis-boronates, which allows for the sequential derivatization of the BCP core at both bridgehead and bridge positions. This strategy opens up opportunities to explore previously inaccessible chemical space.

The table below summarizes some late-stage functionalization strategies applicable to BCP-containing molecules.

Strategy Description Key Features Potential Application to this compound
Photoredox-Catalyzed ATRAAtom transfer radical addition of various radical precursors to the BCP core.Mild conditions, high functional group tolerance. acs.orgIntroduction of diverse substituents at the bridgehead positions of the BCP core. acs.org
Dual Catalysis (e.g., Ir/Ni)Dicarbofunctionalization of the BCP core with alkyl and aryl groups.One-step formation of complex scaffolds. researchgate.netSimultaneous introduction of two different groups to the BCP core. researchgate.net
BCP-Boronate ChemistrySequential functionalization of BCP bis-boronates.Programmable and selective derivatization at different positions of the BCP core.Access to di- and tri-substituted BCP derivatives of the target molecule.

Skeletal Rearrangements and Editing Involving the Bicyclo[1.1.1]pentane Core

Skeletal editing has recently emerged as a novel strategy for the structural modification of core scaffolds, allowing for the direct conversion between different ring systems. nih.gov This approach offers a powerful way to explore adjacent chemical space without the need for de novo synthesis. nih.gov

One notable example is the "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. nih.gov This strategy involves a photochemical [2+2] cycloaddition to prepare a multifunctionalized aza-BCH framework, followed by a deamination step to afford the BCP core. nih.gov This method provides access to bridge-functionalized BCPs, which are otherwise difficult to synthesize. nih.gov

Another interesting transformation is the synthesis of bicyclo[1.1.0]butanes (BCBs) from iodo-bicyclo[1.1.1]pentanes via a photo-Hunsdiecker reaction followed by reaction with nucleophiles. researchgate.net This represents a skeletal contraction of the BCP core.

While specific examples of skeletal rearrangements of this compound are not reported, the existing methodologies for skeletal editing of the BCP core could potentially be applied to this molecule, leading to novel and structurally diverse analogs.

The following table highlights key skeletal rearrangement and editing strategies.

Strategy Transformation Key Steps Potential Outcome for this compound Analog
Scaffold Hopping from Aza-BCHAza-Bicyclo[2.1.1]hexane → Bicyclo[1.1.1]pentane[2+2] photocycloaddition, deamination. nih.govSynthesis of bridge-functionalized analogs. nih.gov
Skeletal Contraction to BCBBicyclo[1.1.1]pentane → Bicyclo[1.1.0]butanePhoto-Hunsdiecker reaction, nucleophilic substitution. researchgate.netGeneration of a bicyclo[1.1.0]butyl analog. researchgate.net
Skeletal Editing of KetonesInsertion of a methylene-cyclobutane unit into a ketone.Lewis acid-catalyzed reaction with [1.1.1]propellane. chemrxiv.orgPotential for ring expansion or insertion reactions involving the butanone moiety. chemrxiv.org

Applications in Advanced Chemical Synthesis

4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one as a Versatile Synthetic Building Block

The chemical reactivity of this compound is centered around its ketone functionality and the robust BCP core, making it a versatile precursor in a variety of chemical transformations. The ketone group can undergo a wide range of standard reactions, including nucleophilic additions, reductions to the corresponding alcohol, and conversions to imines or other derivatives. These transformations allow for the introduction of diverse functional groups and the extension of the carbon chain, thereby facilitating the construction of more complex molecular structures.

The synthesis of BCP-containing building blocks is often achieved through the ring-opening of [1.1.1]propellane with radical or nucleophilic species. nih.gov For instance, the addition of a zinc enolate to [1.1.1]propellane can yield α-carbonyl substituted BCPs. acs.org This methodology provides a direct route to compounds structurally related to this compound. Furthermore, photoredox catalysis has enabled the addition of organic halides to [1.1.1]propellane, offering a mild and efficient pathway to functionalized BCPs. acs.org Once formed, these BCP-ketones can be further elaborated. For example, Friedel-Crafts acylation using BCP-acyl chlorides is a viable method for producing various BCP ketones. chemrxiv.org

The stability of the BCP core under a variety of reaction conditions is a key feature that enhances its utility as a building block. This allows for selective manipulation of the butanone side chain without disrupting the bicyclic framework. The preparation of BCP-derived azides and terminal alkynes from corresponding carboxylic acids highlights the adaptability of the BCP scaffold for use in "click chemistry," a powerful tool for molecular assembly. enamine.netresearchgate.net

Design of Complex Molecular Architectures

The rigid and linear nature of the 1,3-disubstituted BCP scaffold makes it an ideal component for the design and synthesis of complex, well-defined three-dimensional molecular architectures. nih.gov The defined distance and orientation between substituents at the bridgehead positions of the BCP core allow for precise control over the spatial arrangement of functional groups.

The use of BCP-containing building blocks, such as this compound, enables the construction of intricate structures that would be challenging to assemble using more flexible linkers. The ketone functionality can serve as a handle for connecting the BCP unit to other molecular fragments through various coupling reactions. For example, after conversion to a suitable derivative, the butanone side chain could be used in multicomponent reactions to rapidly build molecular complexity. chemrxiv.org The synthesis of BCP analogues of bioactive molecules, such as indobufen (B1671881) and butamirate, has been achieved through multi-component cascade atom transfer radical addition (CATRA) reactions, demonstrating the feasibility of incorporating the BCP scaffold into complex targets. chemrxiv.org

Role in Materials Science and Polymer Chemistry

The unique rigid-rod-like structure of 1,3-disubstituted BCPs has led to their exploration in materials science and polymer chemistry. researchgate.net The BCP unit can be incorporated into polymer backbones to create materials with controlled rigidity and thermal properties. For instance, symmetrical α,ω-diene monomers containing BCP units have been synthesized and polymerized via acyclic diene metathesis (ADMET) to produce precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. researchgate.net These polymers exhibit higher thermal stability compared to linear polyethylene. researchgate.net

Derivatives of this compound could potentially be functionalized to create monomers for polymerization. For example, conversion of the ketone to a polymerizable group, such as an acrylate (B77674) or a vinyl ether, would allow for its incorporation into various polymer architectures. The rigid BCP unit within the polymer chain can influence the material's macroscopic properties, such as its melting point and crystallinity. researchgate.net Furthermore, the BCP scaffold has been used to create molecular building blocks for the assembly of novel materials, including liquid crystals and metal-organic frameworks. google.com

Utility in Ligand Design and Catalyst Development

The well-defined geometry of the BCP scaffold makes it an attractive core for the design of ligands for catalysis. The bridgehead positions of the BCP unit can be functionalized with coordinating groups, such as phosphines, to create bidentate ligands with a fixed bite angle and spatial orientation. hokudai.ac.jpnih.gov

Recently, a versatile method for the synthesis of a variety of BCP-based diphosphine ligands has been developed. hokudai.ac.jp These straight-shaped ligands, which can be considered isosteres of 1,4-bis(diphenylphosphino)benzenes, have been used to generate a linear gold complex and a europium-based coordination polymer. hokudai.ac.jpnih.gov The rigid BCP backbone enforces a specific geometry on the metal center, which can influence the catalytic activity and selectivity. While direct applications of this compound in this area are not yet reported, its derivatives, after appropriate functionalization, could serve as precursors to novel BCP-based ligands.

Strategic Application in Medicinal Chemistry Intermediates (Structural Aspects Only)

In medicinal chemistry, the BCP scaffold is highly valued as a bioisostere, a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but potentially improving its physicochemical properties. nih.govchemrxiv.org The replacement of planar aromatic rings with the three-dimensional BCP unit is a common strategy to "escape from flatland" in drug design. keaipublishing.com

Conformational Restriction and Three-Dimensionality in Molecular Design

The rigid nature of the BCP core imparts significant conformational restriction on molecules that contain it. rsc.org Unlike flexible alkyl chains or freely rotating phenyl rings, the BCP scaffold holds its substituents in a fixed spatial arrangement. This pre-organization can be advantageous in drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. The introduction of the BCP unit increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter that has been correlated with improved clinical success rates for drug candidates. rsc.org The three-dimensional character of the BCP moiety allows for the exploration of chemical space in a way that is not possible with flat aromatic systems.

Isosteric Replacement of Planar Motifs in Scaffold Optimization

The BCP unit is widely used as a bioisosteric replacement for para-substituted phenyl rings. nih.govnih.govresearchgate.net The distance between the 1 and 3 positions of the BCP cage is comparable to the distance between the para positions of a benzene (B151609) ring, allowing it to mimic the geometry of this common structural motif. nih.gov However, the BCP unit is a saturated, non-aromatic scaffold, which can lead to significant improvements in a molecule's physicochemical properties.

The replacement of a phenyl ring with a BCP group has been shown to improve aqueous solubility and reduce non-specific binding. nih.gov For example, replacing a para-phenyl group with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) moiety was found to increase aqueous solubility by at least 50-fold. nih.gov This is a critical advantage in drug development, as poor solubility can hinder the absorption and bioavailability of a drug candidate. The non-planar nature of the BCP scaffold also disrupts the potential for π-π stacking interactions, which can contribute to non-specific binding and off-target effects. rsc.org

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)
Geometry PlanarThree-dimensional, rigid
Hybridization sp²sp³
Solubility Generally lower in aqueous mediaGenerally higher in aqueous media
Non-specific Binding Can engage in π-π stackingReduced tendency for non-specific binding

Influence on Molecular Scaffolding and Exit Vectors

The bicyclo[1.1.1]pentane (BCP) core, the central structural element of this compound, exerts a profound influence on molecular scaffolding and the spatial orientation of substituents. This rigid, three-dimensional framework has garnered significant attention in medicinal chemistry and materials science as a bioisostere for other common chemical motifs, offering unique advantages in the design of novel molecules. nih.govacs.orgthieme-connect.com

The primary role of the BCP scaffold is to act as a rigid linker, precisely controlling the distance and angular relationship between different parts of a molecule. nih.gov Unlike flexible aliphatic chains, the constrained nature of the BCP cage prevents free rotation, leading to a well-defined molecular geometry. This rigidity is crucial for optimizing interactions with biological targets, such as enzymes and receptors, where a specific three-dimensional arrangement of functional groups is often required for potent and selective activity. researchgate.net

A key feature of the BCP scaffold is its ability to mimic the linear geometry of other chemical groups, most notably the 1,4-disubstituted benzene ring. acs.org The substituents attached to the bridgehead positions of the BCP core exhibit a near-perfect 180° exit vector, replicating the para-relationship of a benzene ring but within a saturated, non-aromatic system. acs.org This allows chemists to replace planar aromatic rings with a three-dimensional BCP scaffold, a strategy often referred to as "escaping from flatland," which can lead to significant improvements in the physicochemical properties of a drug candidate, such as increased solubility and metabolic stability. researchgate.netsemanticscholar.org

The precise geometric control offered by the BCP scaffold extends beyond simple linearity. The defined bond angles and lengths within the cage dictate the exact positioning of any attached functional groups. This has significant implications for the design of molecules with specific vectoral properties, where the directionality of substituent placement is critical for function. The following table summarizes key geometric parameters of the BCP scaffold compared to other common linkers.

FeatureBicyclo[1.1.1]pentanepara-Substituted BenzeneAlkyne
Exit Vector Angle ~180°180°180°
Substituent Separation ~1 Å shorter than benzeneStandardVariable
Rotational Freedom Highly RestrictedSome rotationFree rotation
Geometry Three-dimensional, rigidTwo-dimensional, planarOne-dimensional, linear

This table provides a comparative overview of the geometric properties of the bicyclo[1.1.1]pentane scaffold against commonly used chemical linkers.

Furthermore, the BCP framework allows for the creation of novel molecular scaffolds that are not readily accessible through other synthetic means. By functionalizing the bridge positions (the CH2 groups) of the BCP core, chemists can introduce substituents in non-linear arrangements, opening up new areas of chemical space. researchgate.net While functionalization of the bridgehead positions is well-established, derivatization of the bridge positions presents a greater synthetic challenge but offers the potential to create molecules with unique three-dimensional shapes and substituent vectors. researchgate.netresearchgate.net

The electronic properties of the BCP cage also play a role in its influence on molecular scaffolding. The framework is capable of transmitting electronic effects between substituents, albeit to a lesser extent than conjugated systems like benzene rings. nih.gov This transmission occurs through the sigma bonds of the cage and can influence the reactivity and properties of the attached functional groups.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for unambiguous assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the BCP cage and the butanone side chain. The single bridgehead proton (C1-H) of the BCP cage would likely appear as a septet due to coupling with the six bridge methylene (B1212753) protons. The bridge proton at the point of substitution (C2-H) would be shifted downfield and show complex coupling to the adjacent BCP protons and the methylene group of the butanone chain. The six equivalent methylene protons (C4, C5) of the BCP cage are expected to produce a characteristic singlet or a narrow multiplet, a feature typical for 1,3-disubstituted BCPs that is anticipated to be similar in a 2-substituted system. acs.org For the side chain, distinct signals for the methylene groups adjacent to the BCP ring and the carbonyl group, as well as a singlet for the terminal methyl group, would be observed.

¹³C NMR: The carbon spectrum would confirm the presence of nine unique carbon atoms. The BCP cage carbons are characteristically shielded, with the bridgehead carbons (C1, C3) appearing at a distinct chemical shift from the bridge carbons (C2, C4, C5). The carbonyl carbon (C=O) of the ketone would be the most downfield signal, typically appearing around 208 ppm. rsc.org

Expected ¹H and ¹³C NMR Data Data is hypothetical and estimated based on analogous structures and spectral principles.

Assignment Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
BCP CH (Bridgehead, C1/C3)~2.5 (septet)~40.0
BCP CH (Bridge, C2)~2.8 (m)~50.0
BCP CH ₂ (Bridge, C4/C5)~1.9 (s)~55.0
CH ₂ (BCP-CH₂)~1.8 (m)~35.0
CH ₂ (CH₂-C=O)~2.4 (t)~45.0
C=O-~208.0
CH~2.1 (s)~30.0

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula, C₉H₁₄O. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be determined with high accuracy. acs.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for ketones, such as alpha-cleavage and McLafferty rearrangement, would be expected.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This would lead to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) or the loss of an acetyl radical to give [M-43]⁺. Cleavage on the other side would result in the loss of the BCP-ethyl radical.

McLafferty Rearrangement: While possible, this rearrangement is less likely given the structure, as it requires a gamma-hydrogen to be transferred to the carbonyl oxygen, which is sterically hindered by the BCP cage.

BCP Cage Fragmentation: The strained bicyclo[1.1.1]pentane ring may undergo characteristic fragmentation, likely involving the loss of ethylene (B1197577) or cyclobutane (B1203170) fragments, although the BCP core is known to be relatively stable under MS conditions. acs.org

Expected Mass Spectrometry Fragments Based on the molecular formula C₉H₁₄O (Exact Mass: 138.1045)

m/z Possible Fragment Fragmentation Pathway
138[C₉H₁₄O]⁺Molecular Ion
123[C₈H₁₁O]⁺Loss of CH₃
95[C₇H₁₁]⁺Loss of CH₃CO (acetyl radical)
67[C₅H₇]⁺Bicyclo[1.1.1]pentyl cation
43[C₂H₃O]⁺Acetyl cation

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, it is typically weaker in Raman spectra compared to IR. Conversely, the symmetric vibrations of the carbon skeleton, particularly the C-C stretches of the highly symmetric BCP cage, would be expected to produce strong and characteristic Raman signals.

Expected Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~2850-2960C-H Stretch (sp³)Medium-Strong
~1715C=O Stretch (Ketone)Strong
~1460C-H Bend (CH₂)Medium
~1370C-H Bend (CH₃)Medium
~1100-1250C-C StretchMedium-Weak

X-ray Crystallography for Solid-State Structure Determination

Should 4-(2-bicyclo[1.1.1]pentanyl)butan-2-one be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its three-dimensional structure. This technique would definitively confirm the connectivity, including the attachment of the butanone chain to the C2 bridge position of the BCP core. acs.orgescholarship.org

Furthermore, X-ray crystallography would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would be invaluable for understanding the steric and electronic consequences of substitution at the bridge position, including any distortion of the already strained BCP cage. For other BCP derivatives, the characteristic propeller-like geometry has been confirmed through this method, and similar features would be expected here. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

The substitution at the C2 position renders the molecule chiral. Therefore, if the compound is synthesized in an enantiomerically enriched or pure form, chiroptical techniques are crucial for its stereochemical characterization. nih.govnih.gov

Optical Rotatory Dispersion (ORD): This technique measures the rotation of plane-polarized light as a function of wavelength. It would confirm the optical activity of the sample and provide a specific rotation value, [α]D, which is a key physical property of an enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl group of the ketone is a chromophore that exhibits a weak n→π* electronic transition around 280-300 nm. In a chiral environment, this transition becomes CD-active, producing a characteristic signal (a Cotton effect). The sign and intensity of this Cotton effect could be used, often in conjunction with computational chemistry, to determine the absolute configuration (R or S) of the chiral center at C2. researchgate.net

These techniques are indispensable for confirming the success of any asymmetric synthesis or chiral resolution of the title compound. escholarship.orgthieme.de

Computational and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework to understand chemical bonding and electronic properties. The BCP core of 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one possesses a unique and highly strained electronic structure that dictates its chemical behavior.

The electronic structure of the BCP cage is notable for the unusual hybridization of its carbon atoms. The bridgehead carbons exhibit significant s-character in their exocyclic bonding orbitals, while the bridge carbons (including the C2 position where the butan-2-one moiety is attached) have been described with sp²⁵ hybridization. This distribution of orbitals results in a distinctive electronic environment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For the parent BCP, the HOMO is associated with the C-H bonds of the methylene (B1212753) bridges, and the LUMO is a cage-centered, antibonding orbital.

In this compound, the presence of the carbonyl group significantly influences the frontier molecular orbitals. The HOMO would likely be localized on the oxygen atom of the carbonyl group, specifically involving its non-bonding lone pair electrons. The LUMO is expected to be the π* antibonding orbital of the C=O bond. This distribution has direct implications for reactivity: the oxygen atom acts as a primary site for electrophilic attack or hydrogen bonding, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular Orbital Primary Localization Predicted Energy (Arbitrary Units) Implied Reactivity
HOMO Oxygen non-bonding orbital (n) -8.5 eV Nucleophilic/Basic site

| LUMO | Carbonyl π* antibonding orbital | +1.2 eV | Electrophilic site |

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the stability, reactivity, and electronic properties of molecules like BCP derivatives.

The BCP scaffold is characterized by a high degree of ring strain, estimated to be around 66 kcal/mol. nih.gov Despite this high strain energy, BCP derivatives are remarkably kinetically stable. DFT studies can quantify this stability by calculating the molecule's total electronic energy and heats of formation. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and predict sites of reactivity. For this compound, an MEP map would show a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a nucleophilic and hydrogen-bond accepting site. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon, indicating its electrophilicity.

DFT calculations also support mechanistic studies, for instance, in the synthesis of 2-substituted BCPs from bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgchemrxiv.orgresearchgate.netnih.govfigshare.comacs.org These studies show that carbene insertion into the central C-C bond of a BCB is a viable pathway, and DFT can elucidate the energy barriers and intermediates involved. chemrxiv.orgchemrxiv.orgresearchgate.netnih.govfigshare.comacs.org

Conformational Analysis and Energy Landscapes

While the BCP cage is exceptionally rigid, the alkyl-ketone side chain of this compound possesses significant conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers that separate them, collectively defining the molecule's potential energy landscape.

The key rotatable bonds in the side chain are the C2(BCP)–C1(chain), C1(chain)–C2(chain), and C2(chain)–C3(chain) bonds. Rotation around these bonds gives rise to various staggered and eclipsed conformations. Computational methods, ranging from molecular mechanics to higher-level DFT, can be employed to perform a systematic conformational search. By calculating the relative energies of these conformers, the global minimum energy structure and other low-energy conformers can be identified. These low-energy structures represent the most probable shapes the molecule will adopt. The energy differences between conformers and the rotational barriers between them are critical for understanding the molecule's dynamic behavior and how it might interact with other molecules, such as in a biological active site.

Table 2: Hypothetical Relative Energies of Key Conformers of the Butan-2-one Side Chain

Conformer Description (Dihedral Angle C2(BCP)-C1-C2-C3) Relative Energy (kcal/mol) Population at 298 K (%)
Anti (180°) 0.00 75
Gauche (+60°) 0.85 12.5

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the reaction's activation energy and, therefore, its rate.

DFT is commonly used to model these pathways. For a reaction involving this compound, such as the sodium borohydride (B1222165) reduction of the ketone, DFT could be used to model the approach of the hydride nucleophile to the carbonyl carbon. The calculation would locate the geometry of the transition state, where the C-H bond is partially formed and the C=O bond is partially broken. The energy difference between the reactants and this transition state gives the activation energy (ΔG‡). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and the resulting alcohol product. Such studies have been applied to understand the mechanisms of BCP formation, for instance, supporting a stepwise metal carbene addition to bicyclo[1.1.0]butanes. chemrxiv.orgresearchgate.net

Table 3: Hypothetical DFT-Calculated Parameters for the Hydride Reduction of this compound

Parameter Calculated Value Significance
Activation Free Energy (ΔG‡) 15.2 kcal/mol Predicts a moderately fast reaction at room temperature.
Reaction Free Energy (ΔG_rxn) -25.8 kcal/mol Indicates a thermodynamically favorable (exergonic) reaction.

Prediction of Spectroscopic Parameters (Methodologies and Theoretical Basis)

Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts, spin-spin coupling constants, and vibrational frequencies (IR spectra). These predictions are invaluable for structure verification and for interpreting experimental data.

The prediction of NMR parameters is typically performed using DFT in combination with methods like Gauge-Including Atomic Orbitals (GIAO). High-level ab initio calculations have been successfully used to predict the ¹H and ¹³C NMR spectra of the parent bicyclo[1.1.1]pentane and [1.1.1]propellane, showing that the inclusion of electron correlation effects is crucial for obtaining accurate results, especially for coupling constants. rsc.orgresearchgate.net

For this compound, one would first obtain the minimum energy conformation via geometry optimization. Then, using this geometry, the magnetic shielding tensors for each nucleus can be calculated. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Similarly, vibrational analysis can be performed to compute the harmonic frequencies. These frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone, which would be predicted to appear around 1715 cm⁻¹ in the IR spectrum.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl C (C=O) 209.5
BCP Bridgehead (C1) 55.2
BCP Bridgehead (C3) 28.1
BCP Bridge (C2, substituted) 48.5
BCP Bridge (C4, C5) 50.5
Side Chain CH₂ 45.3
Side Chain CH 30.1

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches to Highly Substituted Bicyclo[1.1.1]pentane Derivatives

The synthesis of highly substituted BCPs, particularly those with functionality at the bridge (C2) position, remains a significant challenge that is being addressed through innovative strategies. nih.gov Traditional methods have largely focused on 1,3-difunctionalization, but recent efforts have expanded the synthetic toolkit considerably. researchgate.netacs.org

A promising approach involves the sequential functionalization of bicyclo[1.1.0]butanes (BCBs). Researchers have developed a two-step carbene reaction sequence where a dirhodium-mediated cyclization forms a BCB, which then undergoes a photoinduced radical addition with a triplet carbene to create the BCP core. chemrxiv.orgacs.orgchemrxiv.org This method provides access to novel 2-substituted BCPs, a key structural feature of 4-(2-bicyclo[1.1.1]pentanyl)butan-2-one. chemrxiv.orgchemrxiv.org Another strategy is the addition of difluorocarbene to electron-rich BCBs, which has been used to create gem-difluorinated BCPs, further expanding the accessible chemical space. chemrxiv.org

Multicomponent reactions (MCRs) are also gaining traction for their efficiency in building molecular complexity in a single step. A photocatalytic Minisci-type MCR has been developed for the synthesis of 1-(halo)alkyl-3-heteroaryl BCPs from [1.1.1]propellane, alkyl halides, and heteroarenes. hznu.edu.cn This approach is notable for its compatibility with primary, secondary, and tertiary alkyl radicals. hznu.edu.cnresearchgate.net Similarly, visible-light-driven, metal-free MCRs can construct C(sp³)–C and C(sp³)–S bonds on the BCP scaffold simultaneously. rsc.org

Direct C–H functionalization represents another frontier. Catalytic systems, such as those using dirhodium tetracarboxylate catalysts, have shown remarkable selectivity for the tertiary C-H bonds at the bridgehead positions of the BCP core. springernature.com While functionalization of the secondary bridge positions is more challenging, it represents an active and important area of research for creating novel vectors for drug discovery. nih.gov

Table 1: Comparison of Novel Synthetic Approaches for BCPs
Synthetic ApproachKey FeaturesType of SubstitutionPrecursor
Sequential Carbene Reactions Dirhodium catalysis followed by photoinduced triplet carbene addition. chemrxiv.orgacs.org2-Substituted chemrxiv.orgacs.orgBicyclo[1.1.0]butane chemrxiv.orgacs.org
Difluorocarbene Addition Uses CF3TMS/NaI system for difluorocarbene generation. chemrxiv.org2,2-Difluoro-substituted chemrxiv.orgBicyclo[1.1.0]butane chemrxiv.org
Photocatalytic MCRs Minisci-type reaction using [1.1.1]propellane and alkyl halides. hznu.edu.cn1,3-Disubstituted hznu.edu.cn[1.1.1]Propellane hznu.edu.cn
Direct C-H Functionalization Selective insertion into tertiary C-H bonds using dirhodium catalysts. springernature.com1-Substituted (Bridgehead) springernature.comSubstituted BCPs springernature.com
ATRA of [1.1.1]propellane Triethylborane-initiated atom-transfer radical addition with alkyl halides. rsc.org1-Halo-3-alkyl-substituted rsc.org[1.1.1]Propellane (via TCP) rsc.org

Integration into Automated Synthesis and High-Throughput Methodologies

The demand for large libraries of diverse BCP-containing compounds for drug discovery programs has spurred the integration of BCP synthesis into automated and high-throughput platforms. researchgate.net These technologies accelerate the discovery of new reaction conditions and expand the accessible chemical space for medicinal chemists. researchgate.net

A notable success in this area is the development of an automated, high-throughput synthesis platform for bicyclo[1.1.1]pentylamines (BCPAs). researchgate.net This system was used to rapidly screen conditions for a copper-mediated C-N coupling reaction with iodo-BCP building blocks, enabling the creation of a large library of aniline-like bioisosteres. researchgate.net

Furthermore, flow chemistry is proving to be a powerful tool for the scalable synthesis of BCP derivatives. A light-enabled reaction between alkyl iodides and [1.1.1]propellane has been implemented in a flow system to produce alkyl-substituted BCP iodides on scales ranging from milligrams to kilograms. nih.govresearchgate.net This method is particularly advantageous as it often requires no catalysts or additives and produces products of high purity that can be used directly in subsequent reactions. nih.govresearchgate.net The ability to generate large quantities of functionalized BCP building blocks is crucial for their widespread application in medicinal chemistry. acs.org

Computational Design of New Reactions and Molecular Scaffolds

Computational chemistry plays an increasingly vital role in understanding and predicting the reactivity of strained systems like BCPs and their precursors. Density Functional Theory (DFT) calculations and other computational analyses are being used to elucidate reaction mechanisms, rationalize selectivity, and design new reactions and molecular scaffolds.

For instance, computational analysis was crucial in understanding the sequential carbene reactions for synthesizing 2-substituted BCPs. chemrxiv.orgacs.org These studies supported the involvement of a triplet carbene intermediate and highlighted the importance of an aryl substituent in stabilizing the radical intermediate necessary for the formation of the BCP product. chemrxiv.orgacs.orgchemrxiv.org Similarly, DFT calculations have been employed to map the energy profiles of photocatalytic MCRs, confirming a radical relay mechanism and explaining the observed reactivity. hznu.edu.cn

Computational tools are also being used to understand the challenges in direct C-H functionalization. Studies have revealed why certain catalysts show high selectivity for the tertiary C-H bonds at the bridgehead over the secondary C-H bonds at the bridge positions, providing insights that can guide the design of new catalysts for selective bridge functionalization. springernature.com This predictive power accelerates the development of novel synthetic methods and allows for the rational design of new BCP-based scaffolds with desired properties.

Sustainable and Green Chemical Syntheses and Transformations

There is a strong impetus within the chemical community to develop more sustainable and environmentally friendly synthetic methods. Research into BCP synthesis reflects this trend, with a growing number of "green" approaches being reported.

A prime example is the development of a visible-light-driven, metal- and additive-free multicomponent reaction to synthesize 1-thiol-3-alkyl BCPs. rsc.orgrsc.org This method relies on the formation of an electron donor-acceptor (EDA) complex and avoids the use of heavy metals and expensive photocatalysts. rsc.orgresearchgate.net The reaction can be performed in greener solvents and has been adapted for scalable continuous-flow synthesis. rsc.orgrsc.org

Photocatalysis is a key enabling technology for green BCP synthesis. Light-mediated reactions often proceed under mild conditions (room temperature) and can eliminate the need for harsh reagents or catalysts. keaipublishing.com The light-enabled scalable synthesis of BCP halides from alkyl iodides and [1.1.1]propellane is a testament to this, as it requires only light, with no additional catalysts or initiators. nih.gov Similarly, a visible light-induced, metal-free method for synthesizing BCP-ketones has been developed using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent, offering a mild and efficient alternative to traditional methods. keaipublishing.com These sustainable approaches not only reduce the environmental impact of BCP synthesis but also often provide access to novel derivatives with high efficiency and functional group tolerance. rsc.orgkeaipublishing.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to resolve the bicyclopentane ring's unique electronic environment and ketone functionality. Compare chemical shifts with bicyclo[1.1.1]pentane derivatives (e.g., δ ~1.8–2.5 ppm for bridgehead protons). FT-IR can confirm the carbonyl stretch (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks and isotopic patterns, especially given the compound’s strained bicyclic structure .

Q. How to design a synthesis route for this compound?

  • Methodological Answer : Start with bicyclo[1.1.1]pentane derivatives (e.g., iodobicyclopentane) and employ Grignard or organometallic coupling to introduce the butan-2-one chain. Optimize reaction conditions (temperature, solvent polarity) to minimize strain-induced side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using TLC and GC-MS .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test binary solvent systems like hexane/acetone or dichloromethane/methanol due to the compound’s moderate polarity. Monitor solubility at varying ratios and temperatures. For strained bicyclic systems, avoid highly polar solvents (e.g., DMSO) to prevent decomposition. Confirm crystal structure via X-ray diffraction if single crystals form .

Advanced Research Questions

Q. How to resolve contradictions in spectral data between computational models and experimental results?

  • Methodological Answer :

  • Step 1 : Cross-validate computational methods (DFT, molecular dynamics) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model strain effects in the bicyclic system .
  • Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental interference.
  • Step 3 : Compare results with structurally analogous compounds (e.g., 4-Phenyl-2-butanone) to identify systematic errors in modeling .

Q. What strategies mitigate adsorption losses of this compound in surface-dominated systems (e.g., microreactors)?

  • Methodological Answer :

  • Surface Passivation : Treat glassware or reactor surfaces with silane-based coatings (e.g., hexamethyldisilazane) to reduce polar interactions.
  • Adsorption Studies : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on materials like stainless steel or polytetrafluoroethylene (PTFE). Correlate results with solvent polarity and temperature .

Q. How to analyze the compound’s reactivity under oxidative or acidic conditions?

  • Methodological Answer :

  • Oxidative Stability : Expose the compound to controlled oxygen or peroxide levels, monitoring degradation via HPLC-UV or GC-MS . Compare with bicyclo[2.2.1]heptane analogs to assess strain-dependent reactivity.
  • Acid Catalysis : Test in buffered solutions (pH 1–5) and track ketone hydration or ring-opening pathways using in situ FT-IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.